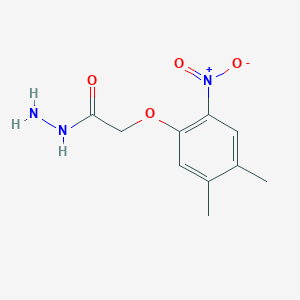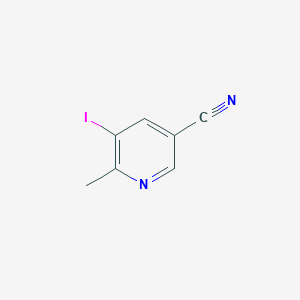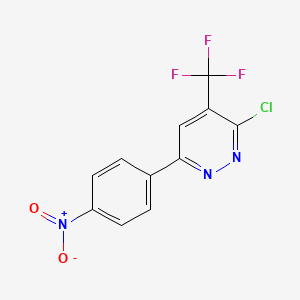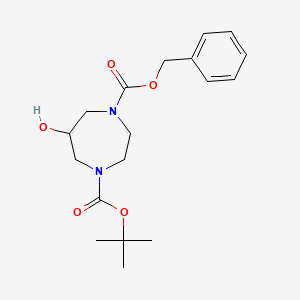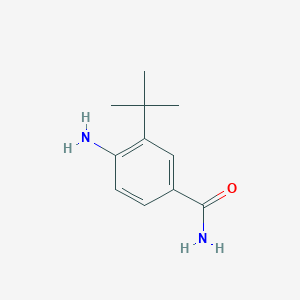![molecular formula C7H10F3N B13011322 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2-azaspiro[33]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a trifluoromethyl group and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the alkylation of a suitable azetidine precursor with a trifluoromethyl-containing reagent under basic conditions. For example, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a trifluoromethylating agent in the presence of a base such as sodium hydroxide can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and cost-effectiveness. The key steps typically involve the preparation of intermediates followed by cyclization and functional group modifications under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Sodium azide, halides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A non-collinear benzene bioisostere with similar structural features but lacking the trifluoromethyl group.
Thiazaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic ring, offering different reactivity and applications.
Fluorene-based spiro compounds: Used in light-emitting devices and other advanced materials
Uniqueness
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced metabolic stability and bioactivity. Its spirocyclic structure also contributes to its rigidity and three-dimensional shape, which can improve binding affinity and selectivity for specific biological targets .
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-2-6(5)3-11-4-6/h5,11H,1-4H2 |
InChI Key |
DEYJFGHFKSCKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C(F)(F)F)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
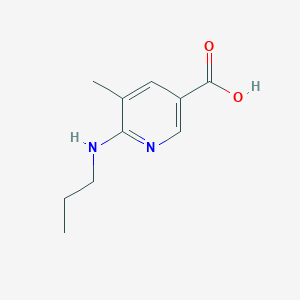
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
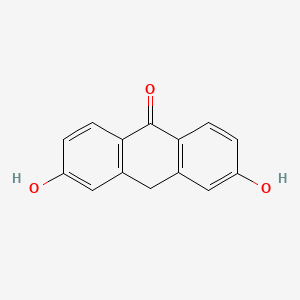
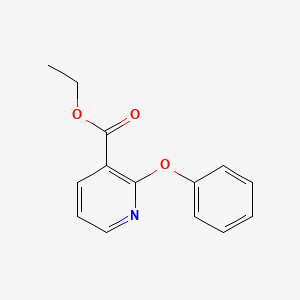
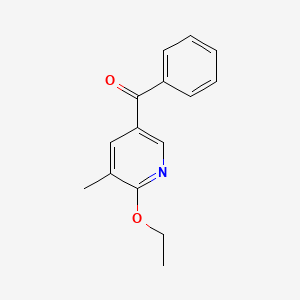

![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)
